molecular formula C12H11N3O3 B1430106 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1421485-28-0

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1430106
CAS No.: 1421485-28-0
M. Wt: 245.23 g/mol
InChI Key: ADPRNOBYIBYFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1421485-28-0) is a high-purity chemical compound offered with a minimum purity of 95% . This molecule features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The 1,3,4-oxadiazole moiety is a well-documented pharmacophore of high interest in anticancer research, with derivatives demonstrating potent cytotoxic effects against various cancer cell lines . The mechanism of action for this class of compounds involves the inhibition of key enzymes and proteins that contribute to cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The structural hybridization of the 1,3,4-oxadiazole ring with a 7-ethoxybenzofuran moiety is designed to enhance its potential to interact with these biological targets selectively . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This product is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-14-15-12(13)18-11/h3-6H,2H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPRNOBYIBYFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Preparation

  • Benzofuran precursor : The 7-ethoxybenzofuran is typically synthesized or procured as the starting aromatic heterocycle.
  • Hydrazide formation : The benzofuran-2-carboxylic acid or ester undergoes conversion to the hydrazide via reaction with hydrazine hydrate. This step is crucial as the hydrazide serves as the precursor for oxadiazole ring formation.

Cyclization to 1,3,4-Oxadiazole

  • The hydrazide intermediate is reacted with reagents such as carbon disulfide or appropriate acid derivatives under controlled conditions.
  • Cyclization is often promoted by dehydrating agents or mild oxidants (e.g., iodine and potassium carbonate) in solvents like acetonitrile or dimethylformamide.
  • Typical reaction temperatures range from ambient to reflux conditions, with reaction times varying from 1 to several hours depending on the reagents and solvent system.

Amination and Purification

  • The 2-amino group on the oxadiazole ring is introduced either by direct amination during cyclization or by subsequent substitution reactions.
  • Purification of the final compound is achieved by recrystallization from suitable solvents or chromatographic techniques to ensure high purity.

Representative Synthetic Route Example

Step Reagents/Conditions Outcome/Notes
1 7-Ethoxybenzofuran-2-carboxylic acid + Hydrazine hydrate (in ethanol) Formation of 7-ethoxybenzofuran-2-carbohydrazide
2 Hydrazide + Carbon disulfide + K2CO3 (basic medium, reflux) Cyclization to 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-thiol intermediate
3 Intermediate + Iodine + K2CO3 (acetonitrile, mild heating) Oxidative cyclization and amination to yield 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine
4 Purification by recrystallization (ethanol or ethyl acetate) Pure target compound with confirmed structure

Reaction Conditions and Optimization

  • Solvents : Acetonitrile and dimethylformamide are commonly used due to their polarity and ability to dissolve both hydrazides and reagents.
  • Temperature : Reactions are typically conducted between 40°C and reflux temperatures (~80-120°C) depending on the step.
  • Reaction time : Varies from 1 hour to overnight to ensure complete conversion.
  • Yields : Reported yields for similar oxadiazole syntheses range from moderate to excellent (67–98%) depending on substituents and reaction conditions.

Analytical Confirmation

  • The synthesized compound is characterized by spectroscopic methods including:
  • These analyses ensure the structural integrity and successful synthesis of the target molecule.

Research Findings and Applications

  • The integration of the ethoxybenzofuran group enhances the compound's pharmacological properties.
  • The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
  • The synthetic methods described allow for structural modifications, enabling the exploration of structure-activity relationships (SAR) for drug discovery.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine against various pathogens. The compound has been synthesized and tested for its efficacy against bacteria and fungi.

  • Mechanism of Action : The oxadiazole moiety is known to interfere with microbial DNA gyrase, which is crucial for bacterial replication. This suggests that compounds containing the oxadiazole structure may serve as effective antibacterial agents .
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole compounds exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The synthesized compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong antibacterial properties .
    • Additional research indicated that the presence of electron-donating groups in the structure enhances antimicrobial activity, suggesting modifications to the compound could further improve efficacy against resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer properties, particularly through its ability to inhibit cell proliferation in cancer cell lines.

  • Mechanism of Action : The compound's structure allows it to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer cells .
  • Case Studies :
    • In vitro studies assessed the antiproliferative effects of the compound against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. Results indicated a significant reduction in cell viability, positioning it as a promising candidate for cancer therapy .
    • Structural modifications of similar oxadiazole derivatives have shown enhanced activity against cancer cells, indicating that further research into analogs of this compound could yield more potent anticancer agents .

Summary Table of Applications

Application TypeTarget Organisms/CellsEfficacyReference
AntimicrobialMycobacterium smegmatisMIC: 6.25 µg/ml
AntimicrobialPseudomonas aeruginosaSignificant inhibition
AnticancerHepG2 (liver cancer)Reduced viability
AnticancerMCF-7 (breast cancer)Reduced viability

Mechanism of Action

The mechanism of action of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine and related analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Features Biological Activity Highlights
This compound 7-Ethoxybenzofuran 283.28* Benzofuran ring with ethoxy group; planar oxadiazole core Limited data; potential antimicrobial
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Furan, phenyl 227.22 Dihedral angles: 5.65° (oxadiazole-furan), 3.34° (oxadiazole-phenyl) Antimicrobial, crystal packing via π-π stacking
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives Pyridine ~210–250 Pyridine enhances hydrogen bonding; Lipinski-compliant Antibacterial (S. aureus, E. coli), antifungal
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine Thiophene 181.22 Thiophene increases hydrophobicity; S atom may influence redox activity Not reported
5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine Chlorothiophene 215.66 Chlorine atom enhances electronegativity; higher molecular weight Lab studies only

*Calculated based on molecular formula C₁₂H₁₃N₃O₃.

Structural Insights:

  • Benzofuran vs.
  • Ethoxy Group : Unlike methyl or halogen substituents in other analogs, the ethoxy group may improve solubility and metabolic stability .
  • Crystal Packing : Compounds like 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine exhibit intermolecular N–H⋯N hydrogen bonds and π-π stacking (3.29–3.46 Å), critical for crystal stability . The target compound likely adopts similar packing motifs.

Antimicrobial Activity:

  • Pyridine Derivatives : Compounds such as N-(4-fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine show potent activity against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL) .
  • Thiophene Derivatives: Limited data, but chlorothiophene variants may exhibit altered activity due to increased electronegativity .

Anticancer Potential:

  • Trimethoxyphenyl Analogs : N-(Substituted phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrate compliance with Lipinski’s rule and predicted anticancer activity .
  • Benzofuran Advantage : The benzofuran moiety, seen in related anticancer agents, may synergize with the oxadiazole core to inhibit tumor growth .

Biological Activity

The compound 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is part of a broader class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Overview

The synthesis of oxadiazole derivatives typically involves various methodologies, including traditional and green chemistry approaches. For this compound, ultrasonic-assisted synthesis has been reported as an effective method. This method enhances yield and reduces reaction time compared to conventional techniques .

Antimicrobial Properties

Research has shown that oxadiazole derivatives exhibit significant antimicrobial activity. In studies involving structural analogs, compounds similar to this compound demonstrated potent inhibition against bacterial tyrosinase, which is crucial for melanin production in pathogens. For instance, a related compound exhibited an IC50 value of 11 ± 0.25 μM , surpassing that of ascorbic acid (IC50 = 11.5 ± 0.1 μM) .

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. A study highlighted that certain oxadiazole compounds inhibited hepatoma cell proliferation in a dose-dependent manner. Specifically, a derivative showed significant effects at concentrations of 1 μM and 3 μM , leading to reduced colony formation in treated cells . This suggests that compounds like this compound may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological efficacy of oxadiazole derivatives. The incorporation of different substituents on the benzofuran and oxadiazole rings can modulate their biological activity significantly. For example, variations in electron-withdrawing or electron-donating groups can influence the compound's interaction with biological targets .

Study 1: Tyrosinase Inhibition

A comparative study evaluated several benzofuran-oxadiazole derivatives for their tyrosinase inhibition capabilities. The results indicated that modifications on the oxadiazole ring substantially affected the inhibitory potency. The most effective compound exhibited an IC50 value significantly lower than standard inhibitors, indicating a potential lead for further development in skin-related disorders .

Study 2: Anticancer Efficacy

In another case study focusing on hepatoma cells, compounds derived from oxadiazoles were subjected to migration assays and EdU proliferation tests. The results demonstrated that these compounds effectively reduced cell migration and proliferation rates compared to untreated controls . This reinforces the potential application of such derivatives in cancer therapy.

Data Tables

Compound NameIC50 (μM)Activity Type
This compoundTBDAntimicrobial
Benzofuran derivative (related structure)11Tyrosinase Inhibition
Oxadiazole derivative (related structure)1 & 3Anticancer Activity

Q & A

Q. What are the standard protocols for synthesizing 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors with appropriate reagents. For example, thiosemicarbazide derivatives (e.g., furan-2-carboxylic acid hydrazide) can be reacted with aryl isothiocyanates in ethanol under reflux, followed by cyclization using manganese(II) acetate to form the oxadiazole core . Optimization includes:

  • Temperature control : Reflux conditions (e.g., 4 hours at 80°C) ensure complete cyclization.
  • Catalyst selection : Weak acids like Mn(OAc)₂ promote oxadiazole formation over thiadiazole byproducts .
  • Solvent purity : Absolute ethanol minimizes side reactions during intermediate steps .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹, and C-O-C vibrations at ~1250 cm⁻¹) .
  • NMR : ¹H-NMR confirms aromatic protons (δ 6.8–8.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=N at 1.28–1.30 Å) and dihedral angles between aromatic rings (e.g., 3.34°–5.65° for oxadiazole-furan systems) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from metabolic stability or solubility issues. Strategies include:

  • Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes to identify unstable metabolites .
  • Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
  • Dose-response studies : Compare minimum inhibitory concentrations (MICs) in bacterial assays (e.g., Staphylococcus aureus MIC = 12.5–25 µg/mL) with in vivo efficacy in murine models .

Q. What computational approaches are recommended to predict binding interactions of this compound with target proteins?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses against targets (e.g., MurB enzyme, PDB ID: 5JZX). Prioritize compounds with docking scores ≤ -8.0 kcal/mol .
  • MD simulations : Validate stability of ligand-protein complexes over 100-ns trajectories to assess hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with antimicrobial activity using Hammett constants .

Q. How should researchers address structural disorder in crystallographic data for this compound?

Methodological Answer: Disorder in the furan ring (e.g., 76:24 occupancy split) is resolved by:

  • Multi-component refinement : Apply ISOR and EADP constraints in SHELXL to model disordered atoms .
  • Validation metrics : Ensure R-factor convergence (< 5%) and check residual electron density maps for unmodeled features .
  • Temperature factors : Atoms with B > 8 Ų may indicate unresolved disorder and require re-refinement .

Q. What strategies mitigate contradictions in SAR studies between oxadiazole derivatives?

Methodological Answer:

  • Substituent scanning : Systematically replace the ethoxy group with halogens or electron-withdrawing groups to isolate electronic vs. steric effects .
  • Bioisosteric replacement : Compare 1,3,4-oxadiazole with 1,2,4-triazole analogs to evaluate ring-specific interactions .
  • Meta-analysis : Pool data from similar derivatives (e.g., 5-(pyridin-2-yl) analogs) to identify trends in MIC values or IC₅₀ .

Q. How can researchers optimize solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates while maintaining crystallinity .
  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to balance solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.